zinc;1,4-dichlorobenzene-6-ide;iodide

Description

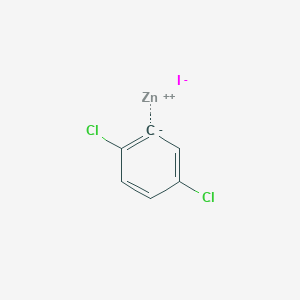

The compound "zinc;1,4-dichlorobenzene-6-ide;iodide" is a zinc-based coordination complex or salt comprising two anionic components: iodide (I⁻) and a substituted benzene derivative (1,4-dichlorobenzene-6-ide). The latter likely features a benzene ring with chlorine atoms at the 1- and 4-positions and a negative charge localized at position 5. Zinc (Zn²⁺) acts as the central cation, balancing the charges of the anions. Such hybrid structures are rare in the literature, but analogous zinc-halogenated aromatic systems have been explored for applications in catalysis, materials science, and medicinal chemistry .

However, structurally related zinc complexes, such as diazonium-zinc chloride salts (e.g., 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium zinc chloride), highlight zinc’s propensity to form stable coordination networks with halogenated aromatic ligands . The inclusion of iodide may enhance solubility or modulate redox properties compared to chloride-based analogs.

Properties

Molecular Formula |

C6H3Cl2IZn |

|---|---|

Molecular Weight |

338.3 g/mol |

IUPAC Name |

zinc;1,4-dichlorobenzene-6-ide;iodide |

InChI |

InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |

InChI Key |

ZNRGDLRHRVNWNM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=[C-]C=C1Cl)Cl.[Zn+2].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;1,4-dichlorobenzene-6-ide;iodide typically involves the reaction of 1,4-dichlorobenzene with zinc and iodine. One common method is to dissolve 1,4-dichlorobenzene in an organic solvent such as tetrahydrofuran (THF) and then add zinc dust and iodine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing and temperature control systems. The process involves similar steps as the laboratory synthesis but with enhanced safety and efficiency measures to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Zinc;1,4-dichlorobenzene-6-ide;iodide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The zinc center can undergo oxidation or reduction, altering the oxidation state of zinc and affecting the reactivity of the compound.

Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.

Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the zinc center.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an alkoxide, the product would be a 1,4-dichlorobenzene derivative with an alkoxy group replacing the iodide.

Scientific Research Applications

Chemistry

In chemistry, zinc;1,4-dichlorobenzene-6-ide;iodide is used as a reagent in organic synthesis. It is particularly valuable in cross-coupling reactions to form complex organic molecules. Its ability to participate in various substitution and coupling reactions makes it a versatile tool for constructing carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine

While its direct applications in biology and medicine are limited, derivatives of 1,4-dichlorobenzene have been studied for their potential biological activities. The zinc complex can serve as a precursor for synthesizing biologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in facilitating complex organic transformations makes it valuable for manufacturing pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which zinc;1,4-dichlorobenzene-6-ide;iodide exerts its effects in chemical reactions involves the coordination of zinc with the 1,4-dichlorobenzene-6-ide ligand and iodide ion. This coordination enhances the nucleophilicity of the 1,4-dichlorobenzene-6-ide ligand, making it more reactive in substitution and coupling reactions. The zinc center can also stabilize reaction intermediates, facilitating the formation of desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of "zinc;1,4-dichlorobenzene-6-ide;iodide," the following comparisons with structurally or functionally related compounds are drawn from the evidence:

Zinc Halides (ZnI₂, ZnCl₂)

- Solubility: Pure zinc iodide (ZnI₂) is highly soluble in polar solvents like water and ethanol, whereas zinc chloride (ZnCl₂) exhibits hygroscopic behavior. The hybrid anion system in "this compound" may reduce solubility due to the bulky aromatic ligand, as seen in diazonium-zinc chloride complexes .

- Thermal Stability : ZnI₂ decomposes at ~446°C, while ZnCl₂ melts at ~290°C. The aromatic component in the target compound likely increases thermal stability, similar to zinc borates (e.g., Zn₃(BO₃)₂), which decompose above 900°C .

Halogenated Aromatic Zinc Complexes

- Structural Analogs: describes a triazole-linked dichlorobenzoate ester (e.g., (1-(4-cyanophenyl)-1H-1,2,3-triazol-5-yl)methyl 3,4-dichlorobenzoate), which shares the dichlorobenzene motif. However, its zinc coordination behavior remains unstudied .

- Reactivity: Diazonium-zinc chloride compounds () undergo photolytic or thermal decomposition, releasing nitrogen gas.

ZINC Database Compounds

- Drug-like Properties : Virtual screening of the ZINC database () identifies halogenated aromatic zinc complexes as candidates for biological activity. For example, indole-thiazole derivatives () and NLRP3 inhibitors () exhibit zinc-dependent binding modes. The dichlorobenzene moiety in the target compound may confer similar pharmacophoric features .

- Synthetic Accessibility : ZINC compounds often prioritize synthetic feasibility. The hybrid iodide/dichlorobenzene structure may require multi-step ligand modification, as seen in benzodithiazine syntheses () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.